molecular formula C8H10BrNO2S B1527286 3-Bromo-4-(ethanesulfonyl)aniline CAS No. 1248605-77-7

3-Bromo-4-(ethanesulfonyl)aniline

Cat. No.: B1527286
CAS No.: 1248605-77-7
M. Wt: 264.14 g/mol
InChI Key: VUZAJIJWSLWCIS-UHFFFAOYSA-N
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Description

3-Bromo-4-(ethanesulfonyl)aniline is a chemical compound that belongs to the class of sulfonamides. It is commonly used in medical research for its potential therapeutic effects and in industrial research for its use in manufacturing processes.

Scientific Research Applications

3-Bromo-4-(ethanesulfonyl)aniline has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

If the compound has a biological activity, this would involve a discussion of how the compound interacts with biological systems. This might include its binding to a particular protein, its effect on a biological pathway, or its overall effect on an organism .

Safety and Hazards

This would involve a discussion of any safety concerns associated with the compound. This might include its toxicity, any precautions that need to be taken when handling it, and any personal protective equipment that should be used .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-Bromo-4-(ethanesulfonyl)aniline typically involves the bromination of 4-ethanesulfonylphenylamine. This process can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) under light conditions .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-(ethanesulfonyl)aniline undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted phenylamine derivatives .

Comparison with Similar Compounds

    4-Bromoanisole: An organobromine compound used in organic synthesis.

    4-Bromobenzaldehyde: Used in the synthesis of various organic compounds.

Uniqueness: 3-Bromo-4-(ethanesulfonyl)aniline is unique due to its sulfonamide group, which imparts specific chemical and biological properties. This makes it particularly valuable in medicinal chemistry and industrial applications.

Properties

IUPAC Name

3-bromo-4-ethylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2S/c1-2-13(11,12)8-4-3-6(10)5-7(8)9/h3-5H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUZAJIJWSLWCIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=C(C=C(C=C1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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